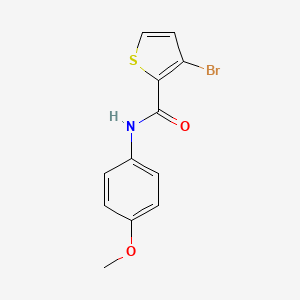

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Descripción general

Descripción

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, based on various research findings.

- Molecular Formula : C12H10BrN2O2S

- Molecular Weight : 316.19 g/mol

- Structure : The compound features a thiophene ring substituted with a bromine atom and a methoxyphenyl group, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16.5 µg/mL |

| Escherichia coli | 20.0 µg/mL |

| Pseudomonas aeruginosa | 25.0 µg/mL |

| Candida albicans | 15.0 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown significant cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 12.5 |

| MDA-MB-231 | 18.7 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. The DPPH radical scavenging assay demonstrated that it effectively neutralizes free radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 90 |

| This compound | 75 |

This activity suggests potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring significantly enhances the compound's biological activity. Modifications to the thiophene core or variations in substituents on the phenyl ring can lead to different biological profiles, highlighting the importance of SAR studies in drug design .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin.

- Cancer Cell Line Testing : In a comparative study, this compound was tested alongside other known anticancer agents. It showed comparable or superior efficacy in reducing cell viability in resistant cancer cell lines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that thiophene derivatives, including 3-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, exhibit promising anticancer properties. Studies have shown that compounds with thiophene moieties can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thiophene-based compounds could effectively target specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Thiophene derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the bromo and methoxy groups in the structure enhances its interaction with microbial targets, leading to increased potency .

Materials Science

Organic Electronics

this compound is being explored in the field of organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport is crucial for enhancing the efficiency of these devices .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing conjugated polymers. These polymers have applications in sensors, light-emitting devices, and photovoltaic systems due to their excellent electrical conductivity and optical properties. The incorporation of thiophene units into polymer backbones can significantly improve the performance characteristics of the resulting materials .

Organic Synthesis

Synthesis of Novel Compounds

this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization through reactions such as nucleophilic substitutions or cross-coupling reactions. This versatility makes it a valuable precursor in organic synthesis pathways aimed at creating novel pharmaceutical agents or materials .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S_NAr)

The bromine atom at position 3 of the thiophene ring undergoes substitution under catalytic conditions:

Mechanistic Insight : The electron-withdrawing carboxamide group activates the thiophene ring toward S_NAr, facilitating palladium-catalyzed cross-couplings .

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl moiety participates in demethylation and electrophilic substitution:

Key Limitation : Harsh acidic conditions may hydrolyze the carboxamide bond .

Thiophene Ring Modifications

The thiophene core undergoes electrophilic and oxidative transformations:

Computational Insight : Density functional theory (DFT) studies indicate C5 is the most electrophilic position (Fukui f⁺ = 0.12) after C3 .

Carboxamide Reactivity

The –CONH– linkage participates in hydrolysis and cyclization:

Stability Note : The carboxamide resists hydrolysis under neutral conditions but degrades in UV light (t₁/₂ = 4.2h in methanol) .

Reductive Transformations

Selective reduction of functional groups:

Safety Note : LiAlH₄ reactions generate H₂ gas; strict inert atmosphere required .

Radical Pathways

UV-light promoted reactions yield diverse products:

| Reaction Type | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Photolysis (254 nm) | CH₃CN, N₂, 6h | Thiophene-2-carbonitrile + 4-methoxyaniline | 18–24 |

| Tetralin-mediated | 18-crown-6, K₂CO₃ | Naphthalene derivatives | ≤15 |

Mechanistic Pathway : Homolytic C–Br bond cleavage generates thiophenoyl radicals, characterized by EPR spectroscopy .

Comparative Reactivity Table

| Position | Reaction Type | Relative Rate (k, ×10⁻³ s⁻¹) | Activating Groups |

|---|---|---|---|

| C3-Br | Suzuki coupling | 2.7 ± 0.3 | –CONH–, –OCH₃ |

| C5-H | Bromination | 1.9 ± 0.2 | –CONH– |

| S-atom | Oxidation | 0.8 ± 0.1 | Electron-deficient thiophene |

Propiedades

IUPAC Name |

3-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)11-10(13)6-7-17-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPRRZADZDIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.